molecular formula C23H20N2O4 B11159379 N-(3-cyanophenyl)-2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetamide

N-(3-cyanophenyl)-2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetamide

Cat. No.: B11159379
M. Wt: 388.4 g/mol
InChI Key: WUAFRMVEOIMEBE-UHFFFAOYSA-N
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Description

N-(3-CYANOPHENYL)-2-({3-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-1-YL}OXY)ACETAMIDE: is a complex organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a cyano group attached to a phenyl ring, an acetamide group, and a chromenyl moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CYANOPHENYL)-2-({3-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-1-YL}OXY)ACETAMIDE typically involves multiple steps:

    Formation of the Chromenyl Moiety: The chromenyl moiety can be synthesized through a cyclization reaction involving a suitable precursor, such as a hydroxybenzaldehyde derivative, under acidic or basic conditions.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent, such as sodium cyanide or potassium cyanide.

    Formation of the Acetamide Group: The acetamide group can be introduced through an acylation reaction using acetic anhydride or acetyl chloride in the presence of a base, such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the chromenyl moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine group.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities, such as anti-inflammatory, antioxidant, or anticancer properties. Its interactions with biological macromolecules, such as proteins and nucleic acids, can be explored.

Medicine

In medicinal chemistry, this compound can be investigated for its potential as a drug candidate. Its structural features may allow it to interact with specific biological targets, leading to therapeutic effects.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-CYANOPHENYL)-2-({3-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-1-YL}OXY)ACETAMIDE involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, modulating their activity. The cyano group and chromenyl moiety can play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(3-CYANOPHENYL)-2-({3-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-1-YL}OXY)ACETAMIDE: can be compared with other acetamide derivatives, such as N-(4-CYANOPHENYL)acetamide or N-(3-METHYLPHENYL)acetamide.

    Chromenyl derivatives: Compounds like 3-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-1-YL acetate.

Uniqueness

The uniqueness of N-(3-CYANOPHENYL)-2-({3-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-1-YL}OXY)ACETAMIDE lies in its combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C23H20N2O4

Molecular Weight

388.4 g/mol

IUPAC Name

N-(3-cyanophenyl)-2-[(3-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl)oxy]acetamide

InChI

InChI=1S/C23H20N2O4/c1-14-9-19(28-13-21(26)25-16-6-4-5-15(11-16)12-24)22-17-7-2-3-8-18(17)23(27)29-20(22)10-14/h4-6,9-11H,2-3,7-8,13H2,1H3,(H,25,26)

InChI Key

WUAFRMVEOIMEBE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OCC(=O)NC4=CC=CC(=C4)C#N

Origin of Product

United States

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